In Vivo Reversal of Pressure Overload-Induced Left Ventricular Hypertrophy vs. Vehicle Control
In the mouse transverse aortic constriction (TAC) model of pressure overload heart failure, PDE9-IN-2 (CRD-733) at 600 mg/kg/day reversed existing left ventricular hypertrophy relative to vehicle control (P < 0.001), an efficacy endpoint not reported in the same model for brain-penetrant PDE9 inhibitors such as PF-04447943 or BAY 73-6691 [1]. Simultaneously, left ventricular ejection fraction was significantly improved (P = 0.009 vs. vehicle) and left atrial dilation was attenuated (P < 0.001) [1].
| Evidence Dimension | Reversal of existing LV hypertrophy in pressure-overload heart failure model |
|---|---|
| Target Compound Data | LV hypertrophy reversed vs. vehicle (P < 0.001); LVEF improved (P = 0.009); left atrial dilation attenuated (P < 0.001) |
| Comparator Or Baseline | Vehicle-treated TAC mice (progressive LV hypertrophy, LV dysfunction, LA dilation) |
| Quantified Difference | Statistically significant reversal of hypertrophy vs. progressive deterioration in vehicle group |
| Conditions | Adult male C57BL/6J mice, TAC surgery, 7-day hypertrophy establishment, followed by chronic oral CRD-733 treatment (600 mg/kg/day), serial echocardiography |
Why This Matters
Demonstrates that PDE9-IN-2 produces disease-reversing cardiac efficacy in the most translationally relevant pressure-overload heart failure model, a functional benchmark absent from the published profiles of CNS-oriented PDE9 inhibitors.
- [1] Richards DA, Aronovitz MJ, Liu P, Martin GL, Tam K, Pande S, Karas RH, Bloomfield DM, Mendelsohn ME, Blanton RM. CRD-733, a Novel Phosphodiesterase 9 Inhibitor, Reverses Pressure Overload–Induced Heart Failure. Circ Heart Fail. 2021 Jan 19;14(1):e007300. View Source
